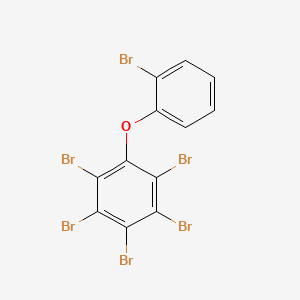

2,2',3,4,5,6-Hexabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDGJCNHVGGOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879945 | |

| Record name | BDE-142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-98-4 | |

| Record name | 2,2',3,4,5,6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274YM6KTFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Processes of 2,2 ,3,4,5,6 Hexabromodiphenyl Ether

Primary Release Pathways and Source Apportionment of PBDEs

PBDEs enter the environment from various sources, including manufacturing processes, volatilization from consumer products, and disposal of waste containing these chemicals. epa.gov Their presence has been detected in numerous environmental compartments such as air, water, soil, sediments, and biota. nih.govnih.gov

Emissions from Consumer Products and Waste Streams

A significant pathway for the release of PBDEs into the environment is through the lifecycle of consumer products. canada.ca These chemicals are incorporated into plastics, textiles, polyurethane foams, and electronics to reduce flammability. nih.govnih.gov Over time, PBDEs can leach or volatilize from these products, contaminating indoor environments and eventually migrating outdoors. epa.govcolumbia.edu

Waste streams represent a major source of PBDE emissions. nih.gov Landfills receiving PBDE-containing materials can release these compounds into the leachate, which may contaminate groundwater and surface water if not properly contained. cput.ac.za The disposal of electronic waste (e-waste) is a particular concern, as it often contains high concentrations of PBDEs. nih.gov Recycling and dismantling activities can also lead to the release of PBDE-laden dust and fumes. nih.gov

Sewage sludge, or biosolids, is another significant reservoir of PBDEs. nih.gov These chemicals can enter wastewater streams from household and industrial sources and tend to adsorb to sludge during treatment processes. nih.govresearchgate.net The application of this sludge as agricultural fertilizer can then introduce PBDEs into terrestrial environments. nih.gov

PBDE Emissions from Various Sources

| Source Category | Emission Pathway | Key Findings | References |

|---|---|---|---|

| Consumer Products (e.g., furniture, electronics) | Volatilization and leaching from products in use. | PBDEs are not chemically bound and can easily escape from products, leading to indoor air and dust contamination. | epa.govresearchgate.netcolumbia.edu |

| Waste Streams (e.g., landfills, e-waste) | Leaching from landfills, emissions during dismantling and recycling of e-waste. | E-waste is a significant source, with high concentrations of PBDEs released during processing. Landfill leachate can contaminate water sources. | nih.govcput.ac.zanih.gov |

| Sewage Sludge | Land application of biosolids. | Wastewater treatment concentrates PBDEs in sludge, which can then contaminate soil when used as fertilizer. | nih.govresearchgate.net |

Industrial Discharges and Manufacturing Processes

The manufacturing of PBDEs and their incorporation into products are primary sources of their release into the environment. nih.gov Industrial wastewater discharges and atmospheric emissions from manufacturing facilities can introduce significant quantities of these compounds into the surrounding air, water, and soil. nih.gov Although the production of some commercial PBDE mixtures has been phased out in many regions, historical contamination from these industrial activities persists. nih.gov

Combustion Sources and By-products

Incomplete combustion of materials containing PBDEs, such as in accidental fires or improper incineration of waste, can lead to the formation and release of not only the original PBDE congeners but also potentially more toxic polybrominated dibenzofurans and dibenzodioxins. nih.gov Waste incineration is considered a potential source of these hazardous by-products. nih.gov

Long-Range Environmental Transport Mechanisms

Due to their persistence and semi-volatile nature, certain PBDE congeners, including some hexabromodiphenyl ethers, can undergo long-range environmental transport, reaching remote regions far from their original sources. nih.govmun.ca

Atmospheric Transport and Deposition Dynamics

Atmospheric transport is a key mechanism for the global distribution of PBDEs. nih.govacs.org Lower brominated congeners are generally more volatile and thus have a higher potential for long-range atmospheric transport compared to their more highly brominated counterparts. nih.govresearchgate.net These compounds can be transported in the vapor phase or adsorbed to airborne particulate matter. nilu.no

Deposition occurs through both wet (precipitation) and dry processes. nih.gov Studies in remote mountain regions have detected PBDEs in atmospheric deposition, indicating their transport far from industrial and urban centers. copernicus.org The deposition fluxes of PBDEs have been shown to correlate with particulate deposition, highlighting the role of atmospheric particles in their transport and removal from the atmosphere. nih.gov

Atmospheric Deposition of PBDEs in Remote European Mountain Areas

| Sampling Site | Total PBDE Flux Range (ng m⁻² month⁻¹) | Predominant Congeners | Key Findings | References |

|---|---|---|---|---|

| Lake Redon (Pyrenees, Spain) | 100 - 190 (site-averaged) | BDE-209, BDE-47, BDE-99 | Evidence of transcontinental transport from North American sources. Photolytic degradation of some congeners observed at higher altitudes. | copernicus.org |

| Gossenköllesee (Alps, Austria) | ||||

| Lochnagar (Grampian Mts, Scotland) | ||||

| Skalnate (Tatras, Slovakia) |

Aqueous Transport and Sorption to Particulates

In aquatic environments, the transport of PBDEs is largely governed by their hydrophobic nature. nih.gov They have a strong tendency to adsorb to suspended particulate matter and sediments. nih.govnih.gov This sorption behavior limits their mobility in the dissolved phase but facilitates their transport with moving particles in rivers and oceans. nih.gov Runoff from contaminated soils and the discharge of treated wastewater are significant pathways for the entry of PBDEs into aquatic systems. nih.gov Once in the water, these compounds can accumulate in sediments, which then act as a long-term reservoir. nih.gov

Inter-Compartmental Partitioning and Distribution in Environmental Systems

The environmental distribution of 2,2',3,4,5,6-hexabromodiphenyl ether, a member of the hexabromodiphenyl ether (hexa-BDE) group, is dictated by its physicochemical properties, notably its hydrophobicity and persistence. nih.govnih.gov Like other PBDEs, hexa-BDEs are lipophilic, meaning they have a strong affinity for fats and organic matter, and are resistant to degradation. nih.govepa.gov This leads to their partitioning out of water and into soil, sediment, and biota. nih.govnih.gov

Once released into the environment, for instance, through industrial emissions or leaching from consumer products in landfills, these compounds are subject to various transport mechanisms. nih.gov Atmospheric transport can carry PBDEs over long distances, allowing them to contaminate even remote regions. nih.govnih.gov The degree of bromination influences their partitioning behavior; less brominated congeners are generally more volatile, while more highly brominated compounds, like hexa-BDEs, tend to adsorb more strongly to soil and sediment particles. nih.govresearchgate.net

Contaminated soils and sediments act as significant environmental reservoirs for these persistent chemicals. nih.gov From these compartments, PBDEs can be transferred to aquatic environments through surface runoff. nih.gov Water bodies, therefore, become crucial media for the transmission and distribution of these pollutants throughout the ecosystem. nih.gov

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

A defining characteristic of many PBDEs, including hexa-BDEs, is their propensity to bioaccumulate in organisms and biomagnify through food webs. nih.gov Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. Due to their lipophilic nature, hexa-BDEs accumulate in the fatty tissues of organisms. epa.gov

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org This occurs because these persistent compounds are transferred from prey to predator with very little being metabolized or excreted. wikipedia.org

Research has consistently demonstrated the biomagnification potential of several hexa-BDE congeners. For example, studies in marine food webs have shown that congeners such as BDE-153 and BDE-154 are highly biomagnified. gulfofmaine.orgnih.govnih.gov Trophic Magnification Factors (TMFs), which quantify the average concentration increase per trophic level, have been calculated for several hexa-BDEs. A TMF value greater than one is a strong indicator of biomagnification.

Table 1: Trophic Magnification Factors (TMFs) for select Hexa-BDE Congeners in an Estuarine Food Web

| PBDE Congener | Trophic Magnification Factor (TMF) | Biomagnification Potential |

|---|---|---|

| BDE-153 | > 1 | Yes |

| BDE-154 | > 1 | Yes |

Source: Data derived from studies in the Pearl River Estuary. nih.govresearchgate.net

These findings underscore the risk that hexa-BDEs pose to organisms at the top of the food chain, including marine mammals, predatory birds, and humans, who can accumulate high concentrations of these compounds from their diet. gulfofmaine.orgnih.gov

Trophic Transfer Dynamics of PBDEs

The movement of this compound and related compounds through the food web is a critical process in their environmental fate. Trophic transfer is the primary mechanism by which biomagnification occurs. It begins with the uptake of these chemicals by organisms at the base of the food web, such as plankton and invertebrates, from contaminated water, sediment, or their food. nih.gov

These primary consumers are then eaten by organisms at the next trophic level, such as small fish. The PBDEs stored in the tissues of the prey are thereby transferred to the predator. This process continues up the food chain, with concentrations becoming increasingly magnified at each step. wikipedia.orgnih.gov

A study of the northwest Atlantic marine food web clearly illustrated this dynamic by examining the transfer of PBDEs from various prey fish species to harbor seals. The concentration of total PBDEs was found to be two orders of magnitude higher in the seals than in their prey. gulfofmaine.orgnih.gov Biomagnification factors (BMFs), calculated as the ratio of the concentration in a predator to that in its prey, were particularly high for hexa-BDEs like BDE-153 and BDE-154, indicating efficient trophic transfer and accumulation. gulfofmaine.orgnih.gov

Congener-Specific Bioavailability and Accumulation Potential of Hexabromodiphenyl Ethers

The bioavailability and accumulation of PBDEs are not uniform across all congeners; they are highly dependent on the specific molecular structure and the physiology of the organism. nih.govnih.gov The number and position of bromine atoms on the diphenyl ether molecule influence its uptake, metabolism, and excretion rates.

While specific data for this compound (BDE-149) is limited, its behavior can be inferred from studies on other hexa-BDEs and through metabolic pathway analysis. One significant finding is that BDE-149 can be formed in fish through the reductive debromination of a more highly brominated congener, BDE-183 (a hepta-BDE). nih.gov In controlled laboratory experiments with liver cells from common carp (B13450389), rainbow trout, and salmon, BDE-149 was identified as a minor metabolite of BDE-183, demonstrating a pathway for its in-situ formation and bioavailability in aquatic organisms. nih.gov

Table 2: Metabolic Debromination of BDE-183 in Fish Liver Microsomes

| Parent Congener | Fish Species | Metabolites Formed |

|---|---|---|

| BDE-183 | Common Carp | BDE-154 (dominant), BDE-153 (minor), BDE-149 (minor) |

| BDE-183 | Rainbow Trout | BDE-154 (dominant), BDE-153 (minor), BDE-149 (minor) |

| BDE-183 | Atlantic Salmon | BDE-154 (dominant), BDE-153 (minor), BDE-149 (minor) |

Source: Findings from in-vitro studies on fish hepatic microsomal debromination. nih.gov

Environmental Transformation and Degradation Pathways of 2,2 ,3,4,5,6 Hexabromodiphenyl Ether

Photolytic Degradation Processes in Environmental Compartments

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of BDE-144 in environmental compartments exposed to light, such as surface waters, the upper layers of soil, and atmospheric dust. mdpi.comnih.govresearchgate.net The process is driven by the absorption of ultraviolet (UV) radiation, which provides the energy to break the carbon-bromine (C-Br) bonds. researchgate.net

The primary photodegradation pathway for PBDEs is reductive debromination, where a bromine atom is replaced by a hydrogen atom, leading to the formation of less-brominated congeners. nih.govduke.edu The rate and products of photolysis are influenced by several factors, including the matrix (e.g., water, soil, dust), the presence of organic matter (which can act as a photosensitizer or a light screen), and the wavelength and intensity of the light. mdpi.comresearchgate.net

Studies have shown that highly brominated congeners photodegrade more rapidly than less-brominated ones. duke.edu For example, the photolysis of deca-BDE (BDE-209) in various matrices like soil, sediment, and house dust has been shown to produce nona- and octa-BDEs. mdpi.comnih.govresearchgate.net It is through the sequential photolytic debromination of these more highly brominated congeners that BDE-144 can be formed in the environment. Subsequently, BDE-144 itself can be further photodegraded to penta- and tetra-BDEs. Another, less common, photolytic pathway involves intramolecular elimination to form polybrominated dibenzofurans (PBDFs), which are often more toxic than the parent PBDEs. nih.gov

Table 3: Factors Influencing Photolytic Degradation of BDE-144

| Factor | Influence on Photodegradation |

| Light Source | UV light is the primary driver; degradation rates are higher under sources with strong UV emission (e.g., mercury lamps) compared to those with more visible light (e.g., xenon lamps). mdpi.comresearchgate.net |

| Environmental Matrix | Rates vary significantly. Rapid in organic solvents, but slower in soil or sediment due to light-shielding effects of particles. mdpi.comresearchgate.net |

| pH | In soil suspensions, photodegradation rates have been observed to increase with higher pH values. mdpi.com |

| Humic Substances | Can inhibit photolysis by acting as a light screen, but can also promote it by acting as a photosensitizer. mdpi.com |

Thermal Degradation in Environmental Contexts

High temperatures, typically exceeding 300-400°C, are required to initiate the degradation of these compounds. mdpi.commdpi.com The primary thermal degradation process for PBDEs is sequential debromination, where bromine atoms are stripped from the diphenyl ether backbone. This process leads to the formation of a complex mixture of lower-brominated PBDE congeners. nih.gov For instance, the thermal degradation of DecaBDE is known to produce a range of products from nona-BDEs down to di-BDEs.

Studies on DecaBDE have shown that the reactivity of bromine substituents on the phenyl rings is influenced by their position, with bromine atoms at the para and meta positions being more susceptible to cleavage than those at the ortho position under certain conditions. nih.gov This stepwise debromination is a significant concern as the resulting lower-brominated congeners can be more persistent and bioaccumulative than the parent compound.

Furthermore, under specific thermal conditions, particularly in the presence of catalysts or during incomplete combustion, there is a potential for the formation of more toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/DFs). nih.gov The formation of these hazardous substances has been observed in the early stages of thermal reactions with DecaBDE around 300°C. nih.gov However, the risk and extent of PBDD/DF formation can be influenced by factors like temperature, reaction time, and the presence of catalysts or alkalis. nih.gov

| Parent Compound | Degradation Conditions | Major Degradation Products | Potential Toxic Byproducts |

|---|---|---|---|

| Decabromodiphenyl ether (DecaBDE) | High Temperature (>300°C), Anaerobic/Hydrothermal | Lower brominated PBDEs (Nona- to Di-BDEs) | Polybrominated dibenzo-p-dioxins/furans (PBDD/DFs) |

| Hexabromobiphenyl ether (DBDPE) | Decomposition Temp >320°C | Not specified | Not specified |

Metabolic Pathways of Hexabromodiphenyl Ethers in Non-Human Organisms

The biotransformation of hexabromodiphenyl ethers (HexaBDEs) in non-human organisms is a key factor determining their bioaccumulation potential and toxicity. The metabolic pathways are diverse and show significant variation depending on the specific congener and the animal species.

Direct metabolic data for 2,2',3,4,5,6-hexabromodiphenyl ether (BDE-149) is scarce, but it has been identified as a minor metabolic product resulting from the debromination of 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) in in-vitro studies using liver microsomes from three fish species: common carp (B13450389), rainbow trout, and chinook salmon. nih.gov This indicates that at least some aquatic organisms possess the enzymatic machinery to produce this specific congener through reductive debromination.

Reductive debromination is a primary metabolic pathway for PBDEs in fish. nih.gov This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. For example, in vitro studies with common carp have demonstrated the debromination of BDE-99 to BDE-47. nih.gov Fish have shown a capacity to metabolize various PBDE congeners, although the rates and resulting products can differ significantly between species like carp and salmonids. nih.gov

In contrast to fish, metabolic pathways in mammals such as rodents primarily involve cytochrome P450 (CYP)-mediated oxidation. nih.gov This process introduces hydroxyl groups onto the aromatic rings, forming hydroxylated PBDEs (OH-PBDEs). nih.gov These OH-PBDEs can be more toxic than the parent PBDEs. nih.gov Other mammalian metabolic routes include the cleavage of the diphenyl ether bond, which results in the formation of brominated phenols. For instance, the metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in mice can produce 2,4,5-tribromophenol. nih.govnih.gov Following these initial transformations, the metabolites can be further conjugated with substances like glutathione, glucuronic acid, or sulfate (B86663) to facilitate excretion. nih.govnih.gov

There are clear species-specific and congener-specific differences in metabolic capabilities. diva-portal.org For example, 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) appears to be more persistent and less readily metabolized in mice compared to other congeners like BDE-99. nih.govresearchgate.net This highlights the complexity of predicting the metabolic fate of a specific congener like this compound across different environmental organisms without direct experimental evidence.

| Parent Compound | Organism | Primary Pathway | Major Metabolites |

|---|---|---|---|

| BDE-183 (HeptaBDE) | Common Carp, Rainbow Trout, Chinook Salmon | Reductive Debromination | BDE-154, BDE-153, BDE-149 (minor) |

| BDE-153 (HexaBDE) | Common Carp | Reductive Debromination | BDE-99, BDE-47 |

| BDE-99 (PentaBDE) | Mice, Rats | Oxidation, Ether-bond cleavage | Hydroxylated BDE-99, 2,4,5-Tribromophenol |

| BDE-99 (PentaBDE) | Common Carp | Reductive Debromination | BDE-47 |

Advanced Analytical Methodologies for 2,2 ,3,4,5,6 Hexabromodiphenyl Ether in Environmental Samples

Sample Collection, Preservation, and Pre-treatment Strategies

The initial steps of sample collection and handling are fundamental to the reliability of the final analytical data. The primary goal is to obtain a representative sample and prevent any changes in the concentration of the target analytes, such as BDE-138, before analysis. nih.gov Contamination during this stage is a significant risk, as PBDEs are ubiquitous in the environment and are present in many materials used in laboratories. cdc.gov

The strategies for collection, preservation, and pre-treatment are highly dependent on the sample matrix.

Aqueous Samples (Water): Water samples should be collected in amber glass containers to prevent photodegradation of the analytes. epa.gov Collection can be done as grab samples or by using refrigerated automatic sampling equipment. If the water contains residual chlorine, it must be neutralized by adding approximately 80 mg of sodium thiosulfate per liter to prevent chemical degradation of the PBDEs. epa.gov

Solid and Semi-Solid Samples (Soil, Sediment, Sludge): For samples like soil, sediment, or sludge, a representative sample of about 10 grams (dry weight) is typically used. epa.gov Desiccation of these samples is often performed for convenience, as it facilitates homogenization. cdc.gov Multi-phase samples are pressure filtered to separate the solid and aqueous phases, with the aqueous portion being discarded. Coarse solids require grinding or homogenization to ensure uniformity. The solid material is then ready for extraction. epa.gov

Tissue Samples (Biota): The analysis of biological tissues presents unique challenges due to their high lipid content and the potential for analyte variability within the organism. It is crucial to process tissue samples in a dust-free environment, as dust can contain high levels of PBDEs, leading to sample contamination. epa.gov Furthermore, the distribution of lipids and, consequently, lipophilic compounds like PBDEs, can vary within an organism. For instance, in fish, the lipid content may differ between dorsal and ventral tissues, which must be considered during sampling. epa.gov

Strict quality assurance and quality control (QA/QC) protocols are essential throughout the analytical procedure to minimize the risk of contamination and ensure data accuracy. eurofins.com Sample handling is often the single largest source of analytical error. thermoscientific.com

Key QA/QC measures include:

Glassware and Equipment: All glassware and equipment must be scrupulously cleaned. It is recommended to pre-rinse apparatus, such as Soxhlet extractors, with the extraction solvent for several hours immediately before use. For the analysis of samples with expected low concentrations of PBDEs, using a dedicated set of glassware may be necessary to prevent cross-contamination. epa.gov

Method Blanks: A method blank, a sample free of the analyte that is subjected to the entire analytical procedure, must be processed with each batch of samples. epa.gov The analysis of samples is halted if the method blank shows evidence of contamination. The sample batch must then be re-extracted and re-analyzed until an uncontaminated method blank is achieved. epa.gov

Reagent Purity: All reagents, solvents, and gases used must be of high purity (e.g., ACS or HPLC grade for solvents) to avoid introducing contaminants.

QC Check Samples: Laboratories should regularly analyze a QC check sample containing a known concentration of the analytes to verify the accuracy of the method. epa.gov

Extraction Techniques for PBDEs from Complex Environmental Matrices

The extraction step is designed to efficiently transfer the target analytes, including 2,2',3,4,5,6-hexabromodiphenyl ether, from the sample matrix into a solvent, while leaving behind the bulk of interfering substances. cdc.gov The choice of extraction technique depends on the sample matrix, efficiency, solvent consumption, and extraction time.

Traditional extraction methods have been widely used for PBDE analysis but often involve long extraction times and large volumes of organic solvents. phytojournal.comnih.gov

Soxhlet Extraction: This is a classic and widely used liquid-solid extraction technique for solid samples like sediment, soil, and sludge. cdc.govthermofisher.com The sample is placed in a thimble and is repeatedly washed with a refluxing solvent, typically toluene or a hexane/acetone mixture. cdc.govnih.gov While robust, Soxhlet extraction can take 24 hours or more to complete and consumes significant amounts of solvent. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method for aqueous samples, where the sample is mixed with an immiscible organic solvent. cdc.gov The PBDEs partition into the organic phase, which is then collected for analysis. However, LLE can suffer from low recovery, poor selectivity, and requires large volumes of solvent, particularly for hydrophobic compounds like PBDEs that are present in low concentrations in water. researchgate.net

Table 1: Comparison of Conventional Extraction Techniques for PBDEs

| Feature | Soxhlet Extraction | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Continuous solid-liquid extraction with refluxing solvent | Partitioning of analytes between two immiscible liquid phases |

| Typical Matrices | Soil, sediment, sludge, tissue | Aqueous samples (water) |

| Common Solvents | Toluene, Hexane/Acetone | Hexane, Dichloromethane |

| Advantages | Well-established, robust | Simple procedure |

| Disadvantages | Long extraction time (e.g., >24 hrs), high solvent consumption | Requires large solvent volumes, can form emulsions, may have low recovery |

Data compiled from multiple sources. researchgate.netcdc.govnih.govthermofisher.com

To overcome the limitations of conventional methods, modern techniques that reduce extraction time and solvent usage have been developed and are now widely employed. cdc.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction (PFE), ASE uses conventional organic solvents at elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500–2000 psi). thermofisher.comcp-analitika.hu These conditions increase the efficiency and speed of the extraction process. The high temperature enhances analyte solubility and reduces matrix effects, while the high pressure keeps the solvent in its liquid state above its boiling point. thermofisher.com ASE significantly reduces extraction times to approximately 15-30 minutes and lowers solvent consumption compared to Soxhlet. thermofisher.com It is an EPA-approved method (SW-846 3545A) for extracting various organic pollutants, including PBDEs. cp-analitika.hu

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent in contact with the sample. nih.govyoutube.com The direct heating of the solvent within the sealed extraction vessel rapidly increases the temperature and pressure, accelerating the extraction of analytes from the matrix. youtube.com Studies have shown that MAE can provide higher extraction efficiencies than Soxhlet, particularly for highly brominated congeners like BDE-209. nih.gov The technique is valued for its speed, efficiency, and reduced solvent consumption. researchgate.net For example, an efficient MAE method for PBDEs in sewage sludge used a hexane/acetone mixture at 130°C for 35 minutes. nih.gov

Table 2: Comparison of ASE and MAE for PBDE Extraction

| Parameter | Accelerated Solvent Extraction (ASE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|

| Principle | Solvent extraction at elevated temperature and pressure | Microwave energy heats solvent to accelerate extraction |

| Typical Time | 15–30 minutes | 10–35 minutes |

| Solvent Volume | Reduced (e.g., 10-40 mL) | Reduced (e.g., 10-30 mL) |

| Temperature | 40–200 °C | Typically 100-130 °C |

| Pressure | High (e.g., 1500 psi) | Elevated within a sealed vessel |

| Advantages | Fast, automated, reduced solvent use, EPA accepted | Fast, efficient, reduced solvent use, effective for complex matrices |

Data compiled from multiple sources. thermofisher.comcp-analitika.hunih.govresearchgate.netthermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PBDEs from water samples. nih.govmdpi.com It offers a more efficient alternative to LLE, using significantly less solvent. chromatographyonline.com

The SPE process involves passing a water sample through a cartridge containing a solid sorbent material (the stationary phase), such as C18-bonded silica. The hydrophobic PBDEs are adsorbed onto the sorbent while the water passes through. nih.gov Afterward, the retained analytes are eluted from the sorbent using a small volume of an appropriate organic solvent. nih.gov

Recent advancements include the development of novel sorbent materials and the automation of the SPE process. chromatographyonline.comnih.gov Automated SPE systems can improve reproducibility, reduce sample handling, and further decrease solvent consumption. chromatographyonline.com A study utilizing a cross-linked starch-based polymer as an SPE adsorbent successfully extracted eight PBDE congeners from 1000 mL water samples, achieving mean recoveries between 67.5% and 104.1%. nih.gov

Table 3: Example of SPE Method Performance for PBDEs in Water

| Parameter | Value / Condition |

|---|---|

| Sorbent | Starch-based polymer |

| Sorbent Mass | 500 mg |

| Sample Volume | 1000 mL |

| Linearity Range | 1–200 ng L⁻¹ (for BDE-28, 47, 99, 100) |

| Mean Recoveries | 67.5–104.1% |

| Relative Standard Deviations (RSDs) | 4.2–7.9% |

Cleanup and Fractionation Procedures for Enhanced Selectivity

The accurate determination of this compound (BDE-149) in complex environmental matrices necessitates meticulous cleanup and fractionation steps to remove interfering co-extractives. These procedures are critical for enhancing the selectivity and sensitivity of subsequent analytical instrumentation.

A variety of adsorbent materials are employed for the cleanup of sample extracts, with the choice of material and elution solvents tailored to the specific matrix and target analytes. Commonly used techniques include:

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatographic technique effective for separating large molecules, such as lipids, from smaller analytes like BDE-149. tandfonline.comnih.govnih.gov This method is particularly valuable for fatty samples like fish and biota. tandfonline.comnih.gov Automated online GPC systems can be coupled directly with gas chromatography-mass spectrometry (GC/MS) for rapid and efficient analysis. tandfonline.com

Silica Gel Chromatography: Silica gel is a versatile adsorbent used for separating compounds based on polarity. cdc.govepa.gov It can be used in its activated form or deactivated with water to modify its adsorptive properties. epa.gov Multi-layer silica gel columns, often incorporating layers of acidic, basic, or silver nitrate-impregnated silica, offer enhanced cleanup capabilities by removing a wider range of interferences. nih.govgoogle.com For instance, a multi-layer silica gel column can be used to purify extracts prior to the analysis of polybrominated diphenyl ethers (PBDEs). nih.gov Acidic silica is particularly effective at removing biogenic lipids.

Florisil Chromatography: Florisil, a magnesium silicate adsorbent, is widely used for the cleanup of chlorinated hydrocarbons, pesticides, and other persistent organic pollutants. cdc.govnih.govbiotage.comepa.gov It is effective in removing polar interfering compounds. biotage.com The elution of analytes from a Florisil column is typically achieved using solvents of increasing polarity. georgia.gov

Alumina Chromatography: Alumina, or aluminum oxide, is another common adsorbent used in sample cleanup. Acidic alumina can be used as a fat retainer in selective pressurized liquid extraction (SPLE). tandfonline.com

Fractionation is the process of separating the cleaned-up extract into different groups of compounds (fractions) to further reduce matrix complexity and isolate the target analytes. This is often achieved by using different solvent mixtures to elute compounds of varying polarities from the chromatographic column. For instance, a multi-step elution from a silica gel column can separate aliphatic hydrocarbons, aromatic hydrocarbons (including BDE-149), and more polar compounds into distinct fractions.

The selection of the appropriate cleanup and fractionation strategy depends on several factors, including the sample matrix, the concentration of BDE-149, and the analytical instrument to be used. A well-designed cleanup and fractionation scheme is paramount for achieving accurate and reliable quantification of BDE-149 in environmental samples.

Chromatographic Separation and Spectrometric Detection

Following cleanup and fractionation, the extract is subjected to chromatographic separation and spectrometric detection for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) with Congener-Specific Capillary Columns

Gas chromatography coupled with mass spectrometry (GC/MS) is the most common and powerful technique for the analysis of PBDEs, including BDE-149. cdc.gov

Congener-Specific Capillary Columns: The separation of individual PBDE congeners is achieved using high-resolution capillary columns. cdc.gov These columns have a long length and a narrow internal diameter, providing the high efficiency needed to separate structurally similar isomers. The choice of the stationary phase of the column is critical for achieving the desired separation.

Mass Spectrometry (MS) Detection: The mass spectrometer serves as a highly selective and sensitive detector. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for its identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and reducing background noise. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC/MS is the predominant technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of some brominated flame retardants. nih.gov

LC-MS/MS is particularly useful for analyzing more polar and thermally labile compounds that are not amenable to GC analysis. The sample is introduced into a liquid mobile phase and separated on a chromatographic column before being ionized and detected by a tandem mass spectrometer. This technique offers high sensitivity and selectivity.

Advanced Ionization Techniques (e.g., Negative Chemical Ionization, Advanced Electron Ionization)

The sensitivity of MS detection for PBDEs can be significantly enhanced by using specific ionization techniques.

Negative Chemical Ionization (NCI): NCI is a soft ionization technique that is highly sensitive for electronegative compounds like PBDEs. tandfonline.comnih.govnih.gov In NCI, reagent gases are used to produce thermal electrons, which are then captured by the analyte molecules, leading to the formation of negative ions. This process is highly efficient for halogenated compounds, resulting in lower detection limits compared to standard electron ionization.

Advanced Electron Ionization (EI): While traditional EI is a widely used "hard" ionization technique that can cause extensive fragmentation of molecules, advancements in EI technology have led to improved sensitivity and reduced fragmentation for certain compounds.

The choice of ionization technique depends on the specific analytical requirements, with NCI often being the preferred method for trace-level analysis of PBDEs due to its superior sensitivity.

Emerging Analytical Techniques and Methodological Advances

The field of analytical chemistry is continuously evolving, with new techniques and methodologies being developed to improve the speed, efficiency, and sensitivity of environmental analysis.

Miniaturized Systems and Sensor Technologies

There is a growing trend towards the miniaturization of analytical systems. These "lab-on-a-chip" devices integrate sample preparation, separation, and detection into a single, small platform. While still in the developmental stages for routine PBDE analysis, these miniaturized systems have the potential to offer several advantages, including reduced solvent consumption, faster analysis times, and portability for on-site measurements.

Sensor technologies are also being explored for the rapid screening of environmental contaminants. These sensors are designed to provide a quick and often qualitative or semi-quantitative response to the presence of a target analyte. While they may not offer the same level of accuracy and precision as traditional chromatographic methods, they can be valuable tools for identifying hotspots of contamination and for preliminary screening of a large number of samples.

Isotope Dilution Methods for Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantification of this compound and other polybrominated diphenyl ethers (PBDEs) in environmental samples. This technique offers unparalleled accuracy and precision by correcting for the loss of analyte during sample preparation and analysis.

The core principle of isotope dilution involves the addition of a known amount of an isotopically labeled analog of the target analyte, in this case, ¹³C-labeled this compound, to the sample at the beginning of the analytical procedure. This labeled compound, often referred to as an internal standard, behaves chemically and physically almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and instrumental analysis steps.

By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the native this compound in the sample can be accurately calculated. This approach effectively compensates for any analyte losses that may occur during the analytical process, as well as for variations in instrument response.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the instrumental technique of choice for the analysis of PBDEs using isotope dilution. This powerful combination allows for the separation of individual PBDE congeners and their highly selective and sensitive detection. The United States Environmental Protection Agency (US EPA) Method 1614 specifically outlines the use of isotope dilution HRGC/HRMS for the analysis of PBDEs in various environmental matrices, including water, soil, sediment, and tissue. nemi.govepa.govntis.gov

The advantages of using isotope dilution methods for the quantification of this compound are significant. It minimizes the impact of matrix effects, which are common in complex environmental samples and can cause suppression or enhancement of the analytical signal. Furthermore, it corrects for variations in extraction efficiency and instrumental performance, leading to more robust and reliable results.

| Key Aspect | Description |

| Principle | A known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-2,2',3,4,5,6-hexabromodiphenyl ether) is added to the sample prior to extraction. The concentration of the native analyte is determined by measuring the ratio of the native to the labeled compound. |

| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the most commonly used technique. |

| Internal Standards | ¹³C-labeled analogs of the target PBDE congeners are used as internal standards. |

| Advantages | High accuracy and precision, correction for analyte loss during sample preparation, minimization of matrix effects, and correction for instrumental variability. |

| Regulatory Method | US EPA Method 1614 is a standardized method that employs isotope dilution for PBDE analysis. nemi.govepa.govntis.gov |

Data Analysis and Quality Control for Environmental PBDE Studies

Rigorous data analysis and stringent quality control (QC) measures are fundamental components of any environmental study involving the analysis of this compound. These procedures ensure the integrity, reliability, and defensibility of the analytical data. The quality assurance and quality control aspects of the analytical procedure are crucial for obtaining meaningful results. researchgate.netnih.gov

The data analysis process for this compound quantification using isotope dilution HRGC/HRMS involves several key steps. Initially, the instrument is calibrated using a series of solutions containing known concentrations of both the native and isotopically labeled standards. This establishes a calibration curve that is used to relate the measured ion ratios to the concentration of the analyte. The concentration of this compound in the environmental samples is then calculated based on this calibration.

A comprehensive quality control program is implemented throughout the entire analytical process to monitor and evaluate the performance of the method. This includes the analysis of various types of quality control samples:

Method Blanks: These are samples of a clean matrix (e.g., solvent or purified sand) that are processed and analyzed in the same manner as the environmental samples. Method blanks are used to assess for any contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR): These are clean matrix samples spiked with a known amount of the target analytes. The analysis of LCS/OPR samples is used to monitor the accuracy and precision of the analytical method.

Matrix Spikes / Matrix Spike Duplicates (MS/MSD): These are environmental samples that are split into two aliquots. One aliquot is analyzed as is, while the other is spiked with a known amount of the target analytes. MS/MSD samples are used to evaluate the effect of the sample matrix on the accuracy and precision of the method.

Internal Standard Recoveries: The recovery of the isotopically labeled internal standards is monitored in every sample to ensure that the analytical method is performing correctly.

The acceptance criteria for these quality control samples are typically defined in the analytical method (e.g., US EPA Method 1614) or by the accrediting body. Any deviations from these criteria must be investigated, and corrective actions must be taken to ensure the quality of the data.

| QC Parameter | Purpose | Typical Acceptance Criteria (based on EPA Method 1614) |

| Method Blank | To assess for laboratory contamination. | Analyte concentration should be below a predetermined level (e.g., < 1/3 of the reporting limit). |

| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the method. | Analyte recovery should be within a specified range (e.g., 70-130%). |

| Matrix Spike (MS) | To assess the effect of the sample matrix on analyte recovery. | Analyte recovery should be within a specified range, which may be wider than for the LCS. |

| Matrix Spike Duplicate (MSD) | To assess the precision of the method in a specific sample matrix. | The relative percent difference (RPD) between the MS and MSD recoveries should be below a certain limit (e.g., < 20%). |

| Internal Standard Recovery | To monitor the performance of the analytical process for each sample. | The recovery of each labeled standard should be within a specified range (e.g., 25-150%). |

In addition to these QC samples, other aspects of data quality are also scrutinized, such as instrument tuning, chromatographic peak shape, and ion ratio confirmation. By adhering to these strict data analysis and quality control protocols, laboratories can produce high-quality, reliable data for the presence and concentration of this compound in environmental samples.

Environmental Risk Management and Remediation Strategies for Pbde Contaminated Sites

Ecological Risk Assessment Frameworks for PBDEs

The ecological risk assessment of PBDEs, including hexabromodiphenyl ethers, follows a structured framework to evaluate the potential adverse effects on the environment. These frameworks are essential for developing strategies to manage and mitigate risks associated with these persistent organic pollutants.

Derivation and Application of Environmental Quality Guidelines

Environmental Quality Guidelines (EQGs) are crucial benchmarks for assessing the quality of various environmental compartments, including water, sediment, and biological tissues. canada.ca These guidelines are derived from toxicological data and are intended to protect aquatic life and wildlife that consume aquatic organisms from the adverse effects of chemical contaminants. canada.ca

For PBDEs, Federal Environmental Quality Guidelines (FEQGs) have been developed in jurisdictions like Canada to provide targets for acceptable environmental quality. These guidelines assist in evaluating the significance of PBDE concentrations found in the environment and serve as performance measures for risk management activities. canada.ca The FEQGs are typically based on the most sensitive toxicological endpoints for specific congeners or homologue groups. For instance, the FEQG for hexabromodiphenyl ether (hexaBDE) in fish tissue is based on data for the congener BDE-153. canada.ca

Table 1: Example of Federal Environmental Quality Guidelines for select PBDEs

| Homologue | Congener | Fish Tissue (ng/g ww) | Sediment (ng/g dw) | Wildlife Diet (ng/g ww food source) | Bird Eggs (ng/g ww) |

| HexaBDE | BDE-153 | 0.8 | 1.3 | 0.0084 | 190 |

| HeptaBDE | BDE-183 | 1.6 | 1.8 | 0.06 | 380 |

| NonaBDE | BDE-206 | 1.6 | 1.8 | 0.06 | 380 |

| DecaBDE | BDE-209 | 1.6 | 1.8 | 0.06 | 380 |

| Data sourced from Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Polybrominated Diphenyl Ethers (PBDEs). canada.cacanada.ca | |||||

| ww = wet weight, dw = dry weight |

These guidelines are voluntary unless specified in permits or other regulatory instruments and are not intended as "never-to-be-exceeded" values but can be used to derive effluent limits. canada.ca

Evaluation of Risk Posed by Specific Congener Profiles

The evaluation process involves comparing the levels of specific congeners found in environmental samples or human biomonitoring studies with established no-observed-adverse-effect levels (NOAELs) or lowest-observed-adverse-effect levels (LOAELs) from animal studies. This comparison, often expressed as a Margin of Exposure (MOE), helps in characterizing the potential risk to both human health and the ecosystem.

Due to their persistence and bioaccumulative nature, the congener patterns of PBDEs can change in the environment over time, which necessitates a congener-specific approach in risk assessment. scholarsportal.info Furthermore, the potential for higher brominated congeners to degrade into lower, and potentially more toxic, congeners is a critical consideration in long-term risk evaluation. pops.int

Remediation Technologies for PBDE-Contaminated Environmental Media

Various technologies are being explored for the remediation of PBDE-contaminated sites. These approaches aim to reduce the concentration and bioavailability of these persistent pollutants in environmental media such as soil and sediment.

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes the metabolic potential of microorganisms and plants to degrade or detoxify contaminants. nih.gov This approach is generally considered more cost-effective and environmentally friendly compared to traditional physical and chemical methods. nih.gov

Microbial degradation of PBDEs can occur under both anaerobic and aerobic conditions. researchgate.net The rate and extent of degradation are influenced by the degree of bromination, with higher brominated congeners generally degrading more slowly. researchgate.net

Under anaerobic conditions, the primary degradation pathway for PBDEs is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.govresearchgate.net This process can lead to the formation of less brominated, and sometimes more toxic, congeners. nih.gov For instance, the anaerobic degradation of decabromodiphenyl ether (BDE-209) has been shown to produce various lower brominated congeners, including hexaBDEs. nih.gov Several bacterial genera, including Dehalococcoides, have been identified as capable of reductively debrominating PBDEs. frontiersin.org

Aerobic degradation of PBDEs involves different mechanisms, including cleavage of the aromatic ring, debromination, and hydroxylation. researchgate.net Some studies have identified bacterial communities from river sediments that are capable of aerobically degrading various PBDE congeners, with degradation rates generally decreasing with an increasing number of bromine atoms. nih.gov For example, the aerobic degradation of BDE-209 by certain bacterial strains has been shown to produce smaller PBDEs, such as BDE-154. researchgate.net

Table 2: Microbial Genera Associated with PBDE Degradation

| Condition | Microbial Genus | Degradation Pathway |

| Anaerobic | Dehalococcoides | Reductive Debromination |

| Anaerobic | Sulfurospirillum | Reductive Debromination |

| Aerobic | Pseudomonas | Aromatic Ring Cleavage, Debromination |

| Aerobic | Brevibacillus | Debromination, Hydroxylation, Ether Bond Breaking |

| Aerobic | Achromobacter | Debromination, Hydroxylation, Ether Bond Breaking |

| Aerobic | Rhodococcus | Debromination |

| This table is a compilation from multiple sources. frontiersin.orgnih.govijournals.cnmdpi.comnih.gov |

Phytoremediation is a technology that uses plants to remove, degrade, or stabilize contaminants in soil, sediment, and water. nih.govnih.gov This "green" technology is considered a cost-effective and aesthetically pleasing approach to environmental cleanup. researchgate.net The mechanisms of phytoremediation include phytoextraction (uptake and accumulation of contaminants in harvestable plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity stimulated by the plant). nih.gov

Research on the phytoremediation of PBDEs is still in its early stages. Studies have investigated the potential of various plant species to take up and accumulate PBDEs from contaminated soil. For example, some rice cultivars and ryegrass have shown the ability to facilitate the dissipation of BDE-209 in soil. nih.gov The effectiveness of phytoremediation can be influenced by factors such as the plant species, the specific PBDE congener, and soil conditions. nih.gov Combining phytoremediation with microbial degradation in the rhizosphere (plant-assisted rhizoremediation) may offer a more effective strategy for cleaning up PBDE-contaminated sites. nih.gov

Physicochemical Treatment Methods

Physicochemical treatments involve the application of physical forces and chemical reactions to remove or degrade contaminants. These methods are often employed for treating soil, sediment, and water contaminated with persistent organic pollutants like PBDEs. nih.govspringerprofessional.de Methodologies aim to degrade, stabilize, or immobilize PBDEs from the solid matrix, thereby reducing the risk of their release into the environment. nih.gov

Adsorption is a surface phenomenon where contaminants in a liquid or gas phase accumulate on the surface of a solid adsorbent material. For hydrophobic compounds like PBDEs, this technology is a promising method for removal from aqueous environments.

Detailed Research Findings: Specific studies on the adsorption of 2,2',3,4,5,6-Hexabromodiphenyl ether are not readily available. However, research on other PBDE congeners demonstrates the efficacy of various adsorbent materials. Activated carbon, in both granular (GAC) and powdered (PAC) forms, has shown high efficiency in removing PBDEs from water. The mechanism of adsorption is primarily driven by hydrophobic and π-π interactions between the PBDE molecules and the carbon surface.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has also emerged as a cost-effective adsorbent for PBDEs. Its large surface area and porous structure provide ample sites for adsorption. Studies on other brominated flame retardants, such as 4-bromodiphenyl ether, indicate that the adsorption process often follows pseudo-first-order or pseudo-second-order kinetic models, suggesting that the rate of adsorption is dependent on the concentration of the contaminant and the availability of active sites on the adsorbent. hibiscuspublisher.com The adsorption process for PBDEs is generally described by the Freundlich isotherm model, which indicates adsorption onto heterogeneous surfaces.

Table 1: Comparison of Adsorbent Materials for PBDE Removal

| Adsorbent Material | Typical Removal Efficiency | Primary Adsorption Mechanism | Key Advantages |

|---|---|---|---|

| Granular Activated Carbon (GAC) | >95% for some congeners | Hydrophobic interactions, π-π interactions | High efficiency, well-established technology. |

| Powdered Activated Carbon (PAC) | High, comparable to GAC | Hydrophobic interactions, π-π interactions | Large surface area, faster kinetics than GAC. |

| Biochar | Variable, depends on feedstock and pyrolysis temp. | Hydrophobic interactions, pore-filling | Cost-effective, sustainable, utilizes waste biomass. |

Note: Data is generalized for the PBDE class due to a lack of specific data for this compound.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation reactions with highly reactive hydroxyl radicals (·OH). mdpi.com For PBDEs, AOPs like photocatalysis offer a destructive remediation pathway.

Detailed Research Findings: While specific photocatalytic studies on this compound are scarce, research on decabromodiphenyl ether (BDE-209) provides significant insights. Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can break down the PBDE molecule.

Studies have shown that photocatalysis can effectively degrade PBDEs, often through a stepwise reductive debromination process. mdpi.com The efficiency of the process can be enhanced by using composite photocatalysts. For instance, reduced graphene oxide–TiO2 (RGO/TiO2) composites have demonstrated significantly higher degradation and debromination rates for BDE-209 compared to naked TiO2. nih.gov This is attributed to the ability of RGO to trap electrons, improving charge separation and facilitating multi-electron transfer to the PBDE molecule. Similarly, Fe3O4-g-C3N4 hybrids have shown excellent photoreductive activity for BDE-209 under visible light, which is a significant advantage for practical applications utilizing solar energy. nih.gov

Electrokinetic (EK) remediation is an in-situ or ex-situ technology that uses a low-intensity direct electric current to transport contaminants, water, and ions through a soil matrix. frtr.govresearchgate.net It is particularly useful for fine-grained soils with low permeability. researchgate.netmdpi.com

Detailed Research Findings: There is a lack of specific research on the electrokinetic treatment of soils contaminated with this compound. However, bench-scale experiments on other PBDEs confirm the potential of this technology. epa.gov The primary transport mechanism for non-ionic, hydrophobic compounds like PBDEs is electroosmotic flow—the movement of pore water from the anode to the cathode. nih.gov

Thermal treatment technologies use heat to separate or destroy contaminants. For PBDE-contaminated soils, sediments, and waste materials, methods like thermal desorption and pyrolysis are relevant.

Detailed Research Findings: Specific data on the thermal treatment of this compound is not available. However, the general behavior of PBDEs at high temperatures is well-documented. Thermal desorption uses heat to volatilize PBDEs from a solid matrix, which are then collected and treated in an off-gas treatment system. This separates the contaminants from the soil without destroying them.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can break down the PBDE structure. cdu.edu.au However, a significant concern with thermal treatments of PBDEs is the potential formation of toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govcdu.edu.au The formation of these compounds is influenced by factors such as temperature, the presence of oxygen, and the polymer matrix in which the PBDEs are contained. nih.gov Pure PBDEs tend to decompose to form dioxins at temperatures above 600°C. nih.gov

Nanoremediation involves the use of nanoscale materials to treat contaminated sites. Due to their small size and high surface-area-to-volume ratio, nanoparticles can be highly reactive and effective at degrading, sequestering, or transforming pollutants. ultrananotec.com

Detailed Research Findings: While no studies were found that specifically target this compound, nanomaterials have been successfully applied to other PBDEs. Nanoscale zero-valent iron (nZVI) is one of the most studied nanomaterials for this purpose. researchgate.net nZVI acts as a strong reducing agent, capable of degrading PBDEs through reductive debromination. researchgate.net Studies on BDE-209 have shown that Ni/Fe bimetallic nanoparticles can achieve significant degradation in soil. researchgate.net The process involves a stepwise debromination, breaking down the highly brominated congener into less brominated, and often less toxic, compounds. researchgate.net

Other nanomaterials, such as TiO2 nanoparticles, are used as photocatalysts in advanced oxidation processes, as discussed in section 6.2.2.2. nih.gov The effectiveness of nanomaterials can be influenced by environmental factors like pH and the presence of other organic matter. researchgate.net

Table 2: Nanomaterials Used in PBDE Remediation

| Nanomaterial | Remediation Mechanism | Target PBDEs (in studies) | Key Findings |

|---|---|---|---|

| Nanoscale Zero-Valent Iron (nZVI) | Reductive debromination | BDE-209 | Effective degradation into lower brominated compounds. researchgate.net |

| Bimetallic Nanoparticles (e.g., Ni/Fe, Pd/Fe) | Enhanced reductive debromination | BDE-209 | Higher reactivity and degradation rates compared to nZVI alone. researchgate.net |

Note: Data is based on studies of common PBDE congeners, not specifically this compound.

Integrated and Combined Remediation Strategies

Given the complexity of contaminated sites and the persistent nature of PBDEs, a single remediation technology is often insufficient to achieve cleanup goals. Integrated strategies, which combine two or more remediation techniques, can offer a more effective and efficient solution. regenesis.com

Detailed Research Findings: Specific integrated strategies for this compound have not been documented. However, research on other PBDEs highlights the potential of combining different physicochemical and biological methods.

One promising approach is the sequential treatment of PBDEs with nZVI followed by aerobic biodegradation. epa.govresearchgate.net The initial anaerobic debromination by nZVI breaks down highly brominated congeners into less brominated ones, which are more amenable to subsequent aerobic microbial degradation. researchgate.net

Another example is the coupling of solubilizer-enhanced electrokinetics with a ZVI-permeable reactive barrier. scientific.net In this system, surfactants enhance the mobilization of PBDEs in the soil through electroosmotic flow, and the mobilized contaminants are then degraded as they pass through the ZVI barrier. This combination of mobilization and in-situ destruction can significantly improve remediation outcomes for low-permeability soils contaminated with strongly sorbed compounds like PBDEs. scientific.net Combining thermal resorption with a destruction process like a plasma arc has also been proposed as an integrated solution for treating contaminated materials. witpress.com

Waste Management Practices and Their Role in Environmental PBDE Control

Effective waste management is critical in controlling the environmental release of Polybrominated Diphenyl Ethers (PBDEs), including this compound. Since PBDEs are not chemically bound to the materials they are added to, they can be released throughout a product's life cycle, particularly at the waste stage, through volatilization, leaching, and abrasion. nih.gov A significant portion of products containing older PBDE formulations, which have been phased out for over a decade, have now entered or will soon enter the waste stream. pops.int The primary sources of PBDE-contaminated waste include plastics from electrical and electronic equipment (WEEE), textiles, vehicles, and construction materials. nih.gov

Key waste management strategies focus on the separation and environmentally sound management of PBDE-containing materials. pops.int A crucial aspect of this is the proper classification of waste. For instance, it has been proposed that wastes containing PBDE concentrations greater than 1000 mg/kg should be classified as hazardous waste. nih.gov Inventories in developing nations have highlighted significant stocks of articles containing PBDEs that are in use, stockpiled, or already in the waste stream, underscoring the global challenge of managing this hazardous waste. brsmeas.org

Wastewater treatment plants (WWTPs) are another significant focal point for PBDE control. These facilities receive PBDEs from various sources, and the hydrophobic nature of these compounds causes them to accumulate in sewage sludge. nih.gov This makes both the effluent and the sludge from WWTPs potential sources of environmental contamination. nih.gov

The waste management hierarchy, which prioritizes waste prevention, reuse, recycling, and finally disposal, provides a framework for managing PBDE-containing waste. pops.int However, recycling presents a challenge, as it can lead to the re-introduction of PBDEs into new products, potentially contaminating materials like toys or kitchen articles where they should not be present. pops.int Therefore, a key recommendation is the separation of materials containing brominated flame retardants (BFRs) from other waste streams to improve recyclability and prevent cross-contamination. pops.int

Table 1: Key Waste Streams and Management Considerations for PBDEs

| Waste Stream | Primary Sources | Key Management Challenges | Recommended Practices |

|---|---|---|---|

| Plastics | Electrical and Electronic Equipment (WEEE), Vehicles, Toys | Difficulty in identifying and separating PBDE-containing plastics; potential for contamination of recycled materials. pops.intbrsmeas.org | Separation of BFR-containing plastics; advanced sorting technologies; controlled thermal treatment. pops.int |

| Sewage Sludge | Wastewater Treatment Plants (WWTPs) | High concentrations of PBDEs due to their hydrophobic nature; potential for soil and water contamination if not managed properly. nih.gov | Advanced sludge treatment processes; controlled incineration; restrictions on land application. nih.gov |

| Soils & Sediments | Leaching from landfills, atmospheric deposition, sludge application | Persistent nature of PBDEs leads to long-term contamination; potential for bioaccumulation in ecosystems. nih.gov | Remediation technologies such as thermal desorption and bioremediation; containment of contaminated sites. mdpi.comnih.gov |

| Ash | Incineration of PBDE-containing waste | Potential for formation of other hazardous byproducts; proper disposal of contaminated ash. nih.gov | High-temperature incineration with advanced emission controls; stabilization and secure landfilling of ash. nih.gov |

Policy Implications and Regulatory Science for Environmental PBDE Management

Regulatory actions at international, national, and regional levels are the primary drivers for managing the risks associated with PBDEs. These policies aim to reduce and ultimately eliminate the production, use, and release of these persistent organic pollutants (POPs).

International Conventions and Agreements (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants is the principal international treaty governing the management of PBDEs. At its fourth meeting in 2009, the Conference of the Parties (COP) decided to list several PBDE congeners under the convention, signaling a global consensus on their environmental and health risks. pops.int

Specifically, hexabromodiphenyl ether and heptabromodiphenyl ether were listed in Annex A (Elimination) of the Convention. pops.intpops.int This listing includes several specific congeners such as 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) and 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154), as well as other hexa- and heptabromodiphenyl ethers present in commercial octabromodiphenyl ether (c-octaBDE). pops.int The listing mandates Parties to the Convention to take measures to eliminate the production and use of these chemicals. basel.int

However, the Convention recognized the challenge posed by the vast number of articles already in use that contain these PBDEs. Therefore, a specific exemption was established. This exemption allows for the recycling of articles that may contain hexaBDE and heptaBDE, and for the use and final disposal of articles manufactured from such recycled materials, provided it is done in an environmentally sound manner. pops.int This critical provision aims to manage the legacy of these chemicals while preventing their re-entry into the circular economy in a way that perpetuates exposure. pops.int This specific exemption is set to expire at the latest in 2030. pops.int

The Convention also works in synergy with other international bodies, such as the Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal, to ensure the environmentally sound management of PBDE-containing wastes. brsmeas.org

National and Regional Regulatory Frameworks

In response to international agreements and growing scientific evidence, many countries and regions have implemented their own regulatory frameworks to control PBDEs. These frameworks often translate the requirements of the Stockholm Convention into national law and policy.

For example, the European Union has been proactive in regulating PBDEs. The EU has registered for the specific exemptions on behalf of its member states, including for hexaBDE and heptaBDE. brsmeas.org This allows for a coordinated approach to managing the recycling and disposal of articles containing these substances across the Union. National-level inventories and studies, such as one conducted in the Netherlands, have been undertaken to understand the flow of PBDEs in waste chains like automotive and electronic waste. brsmeas.org

Parties to the Stockholm Convention are required to develop National Implementation Plans (NIPs) that outline their strategies for meeting their obligations. brsmeas.org This includes developing strategies to identify products and articles in use and wastes containing PBDEs. brsmeas.org However, the capacity to implement these measures varies significantly between countries, with many developing nations citing a lack of financial resources and technical capacity as major impediments to conducting inventories and ensuring the environmentally sound management of PBDE waste. brsmeas.orgbrsmeas.org

Evaluation of Effectiveness of Risk Management Measures

The Stockholm Convention includes a built-in mechanism to evaluate the effectiveness of its measures. For PBDEs, the Conference of the Parties is mandated to evaluate the progress made towards their elimination at its sixth ordinary meeting and every second ordinary meeting thereafter. pops.int This process includes reviewing the continued need for specific exemptions. brsmeas.orgpops.int

The evaluation process relies on information provided by the Parties through national reports. These reports provide data on inventories of PBDEs, strategies for managing PBDE-containing wastes, and the extent to which exemptions are being used. brsmeas.org As of mid-2016, a limited number of Parties had registered for specific exemptions for hexaBDE and heptaBDE. brsmeas.org

Studies have shown that despite phase-outs in many developed countries, PBDEs are still being released into the environment, largely from the disposal and recycling of consumer products. acs.org The detection of high levels of PBDEs in some recycled plastic waste streams highlights a significant challenge for risk management. brsmeas.org The effectiveness of current measures is hampered by the difficulty in tracking and separating countless articles containing PBDEs from waste and recycling streams. pops.int The lack of capacity in many developing countries to manage these wastes remains a major barrier to the global elimination of these hazardous chemicals. brsmeas.org

Table 2: Summary of Regulatory Actions under the Stockholm Convention for Hexa- and Hepta-BDE

| Regulatory Aspect | Details | Reference |

|---|---|---|

| Listing Status | Annex A (Elimination) | pops.intpops.int |

| Chemicals Covered | Hexabromodiphenyl ether and heptabromodiphenyl ether, including congeners present in commercial octabromodiphenyl ether. | pops.int |

| Key Obligation | Parties must take measures to eliminate production and use. | basel.int |

| Specific Exemption | Allows for recycling of articles containing these PBDEs and the use/disposal of products made from these recycled materials, under environmentally sound conditions. | pops.int |

| Exemption Expiry | At the latest in 2030. | pops.int |

| Evaluation Cycle | Progress is evaluated by the Conference of the Parties every second ordinary meeting. | brsmeas.orgpops.int |

Q & A

Q. Methodology :

- Extraction : Use Soxhlet extraction or pressurized liquid extraction (PLE) with nonpolar solvents (e.g., hexane:dichloromethane) for solid matrices (e.g., sediment, dust). For biological tissues, employ accelerated solvent extraction (ASE) .

- Cleanup : Pass extracts through silica gel or Florisil columns to remove lipids and interferents. Acid treatment (H₂SO₄) may degrade organic matter .

- Quantification : Analyze via gas chromatography–triple quadrupole mass spectrometry (GC-QqQ-MS) with electron capture negative ionization (ECNI). Use isotopically labeled internal standards (e.g., ¹³C-BDE-153) for calibration .

- Key Data : BDE-166 has a molecular weight of 627.4 g/mol (C₁₂H₄Br₆O) and distinct retention times in GC-MS .

What are the primary environmental fate and partitioning behaviors of BDE-166?

Q. Methodology :

- Log Kow Estimation : Calculate octanol-water partition coefficients (log Kow) using quantitative structure-activity relationship (QSAR) models. BDE-166’s high bromination suggests log Kow > 7, favoring adsorption to organic matter .

- Bioaccumulation Studies : Measure biota-sediment accumulation factors (BSAFs) in benthic organisms (e.g., carp) using paired sediment and tissue samples. BDE-166’s persistence in lipid-rich tissues correlates with its hydrophobicity .

- Long-Range Transport : Model atmospheric transport using vapor pressure (estimated < 10⁻⁵ Pa) and particulate-phase partitioning. High molecular weight limits volatilization, favoring deposition in dust or sediment .

How is BDE-166 regulated under international frameworks?

Q. Regulatory Context :

- Stockholm Convention : BDE-166 is not explicitly listed but falls under "other hexabromodiphenyl ethers" in commercial octabromodiphenyl ether mixtures (Annex A). Its use is restricted except for closed-system laboratory research .

- Analytical Compliance : Follow EPA Method 1614 for water and ISO 22032 for biota/sediment to meet detection limits (≤ 0.1 ng/g) .

Advanced Research Questions

What experimental designs are optimal for studying BDE-166’s debromination in vivo?

Q. Methodology :

- Exposure Models : Use common carp (Cyprinus carpio) or rodents fed BDE-166-spiked diets (e.g., 100–500 mg/kg) over 60 days. Monitor depuration phases (e.g., 30–60 days post-exposure) .

- Tissue Analysis : Dissect liver, adipose, and gastrointestinal tracts. Identify debromination products (e.g., pentabromodiphenyl ethers) via GC-MS/MS and compare with standards (e.g., BDE-99, BDE-154) .

- Kinetic Modeling : Apply first-order decay models to estimate half-lives. BDE-166’s debromination to BDE-99 and BDE-154 occurs via reductive pathways in anaerobic gut environments .

How do hydroxylated metabolites of BDE-166 influence endocrine disruption?

Q. Methodology :

- Metabolite Identification : Incubate BDE-166 with hepatic microsomes (e.g., rat S9 fraction) and NADPH. Detect hydroxylated metabolites (HO-PBDEs) via LC-HRMS. Major products include 4-HO-BDE-166 and 5-HO-BDE-166 .

- Thyroid Receptor Assays : Use GH3 cell proliferation assays to measure HO-PBDE competition with thyroxine (T4). Para-hydroxylated metabolites show higher affinity for transthyretin (TTR) than parent compounds .

- Computational Modeling : Dock HO-PBDEs into TTR or estrogen receptor (ER) binding sites using molecular dynamics. Para-substitution increases steric and electronic complementarity .

What are the challenges in resolving data contradictions for BDE-166’s toxicity?

Q. Methodology :

- Dose-Response Variability : Conduct meta-analyses of rodent studies (e.g., NTP datasets) to reconcile differences in NOAELs/LOAELs. BDE-166’s hepatotoxicity (e.g., CYP450 induction) varies by species (F344 rats vs. B6C3F1 mice) .

- Confounding Factors : Control for co-exposure to dioxin-like impurities (e.g., brominated furans in commercial mixtures) using high-purity standards (>99%) .